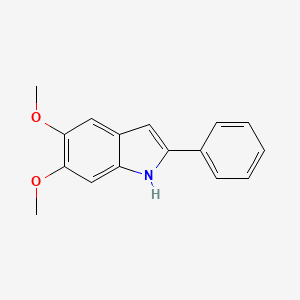

5,6-Dimethoxy-2-phenylindole

Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Drug Discovery

The indole nucleus is a recurring motif in a vast array of biologically active compounds, ranging from naturally occurring alkaloids to synthetically derived pharmaceuticals. mdpi.combohrium.combohrium.com Its significance stems from its ability to mimic the structure of various endogenous molecules and interact with a multitude of biological targets. sci-hub.sesemanticscholar.org

Indole as a Promising Pharmacophore

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The indole scaffold is widely recognized as a versatile pharmacophore due to its structural features that allow for diverse interactions with biological macromolecules. nih.govbenthamdirect.comnih.govresearchgate.net Its aromatic nature, coupled with the presence of a hydrogen bond donor in the pyrrole (B145914) ring, facilitates binding to various receptor sites and enzyme active sites. sci-hub.se The planarity of the bicyclic system also contributes to its ability to intercalate with DNA and other biological structures.

Role of Indole Derivatives in Drug Discovery and Development

The indole core serves as a foundational template for the synthesis of a multitude of derivatives with a wide spectrum of pharmacological activities. mdpi.combohrium.combiosynth.com Medicinal chemists extensively utilize the indole scaffold to design and develop new drugs by modifying its structure at various positions. These modifications can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. researchgate.net The versatility of the indole ring allows for the introduction of different substituents, leading to the creation of large libraries of compounds for high-throughput screening and the identification of new drug leads. bohrium.com

Therapeutic Potential of Indole-Containing Small Molecules

Indole-containing small molecules have demonstrated a remarkable range of therapeutic applications, addressing a wide array of diseases. mdpi.combohrium.comfrontiersin.org Their biological activities are diverse and include anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. mdpi.comnrfhh.comresearchgate.net The ability of indole derivatives to modulate various signaling pathways and cellular processes underscores their importance in modern medicine. frontiersin.orgnih.gov

| Therapeutic Area | Examples of Indole-Based Drugs/Candidates |

| Oncology | Vincristine, Vinblastine, Apaziquone bohrium.comsemanticscholar.org |

| Infectious Diseases | Delavirdine (HIV), Arbidol (antiviral) bohrium.com |

| Cardiovascular Diseases | Perindopril (antihypertensive) bohrium.com |

| Neurological Disorders | Oxypertine (antipsychotic) bohrium.com |

| Inflammatory Conditions | Indomethacin (NSAID) mdpi.com |

Overview of Methoxy-Substituted Indoles in Chemical and Biological Research

The introduction of methoxy (B1213986) groups onto the indole scaffold significantly influences its chemical reactivity and biological properties. chim.it Methoxy substituents are electron-donating groups that can enhance the electron density of the indole ring, thereby affecting its susceptibility to electrophilic substitution and other chemical transformations. chim.it In the context of biological research, methoxy-substituted indoles have garnered considerable attention due to their diverse pharmacological activities. chim.itnih.govnih.gov Studies have shown that the position and number of methoxy groups can profoundly impact a compound's potency and mechanism of action. nih.govacs.org For instance, certain methoxy-substituted indoles have been investigated for their anticancer properties, with some demonstrating the ability to inhibit tubulin polymerization, a key process in cell division. nih.govacs.org

Definition and Contextualization of 5,6-Dimethoxy-2-phenylindole within Indole Chemistry

This compound is a specific indole derivative characterized by the presence of two methoxy groups at the 5th and 6th positions of the indole ring and a phenyl group at the 2nd position. cymitquimica.com This compound is a solid at room temperature and its chemical formula is C₁₆H₁₅NO₂. cymitquimica.com

Structure

3D Structure

Propriétés

IUPAC Name |

5,6-dimethoxy-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-18-15-9-12-8-13(11-6-4-3-5-7-11)17-14(12)10-16(15)19-2/h3-10,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTHRFKFXIWSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(N2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398960 | |

| Record name | 5,6-DIMETHOXY-2-PHENYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62663-26-7 | |

| Record name | 5,6-DIMETHOXY-2-PHENYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological and Biological Activities of 5,6 Dimethoxy 2 Phenylindole and Its Derivatives

In Vitro Biological Screening and Cellular Assays

Derivatives of 2-phenylindole (B188600) have demonstrated significant anticancer activity through various mechanisms. mdpi.com These compounds are recognized as a class of potent inhibitors of cancer cell growth and tubulin polymerization. mdpi.com Their therapeutic potential lies in their ability to target the microtubule network, a crucial component for cell division, motility, and intracellular transport, making it a well-established target for cancer drug discovery. cytoskeleton.comnih.gov

A primary mechanism underlying the anticancer effects of 5,6-dimethoxy-2-phenylindole derivatives is the inhibition of tubulin polymerization. mdpi.comnih.gov Microtubules are dynamic polymers of α- and β-tubulin heterodimers, and their constant assembly and disassembly are vital for the formation of the mitotic spindle during cell division. cytoskeleton.com By disrupting microtubule dynamics, these compounds can arrest the cell cycle, typically in the G2/M phase, and ultimately lead to cell death. mdpi.com

Research has identified several potent 2-phenylindole derivatives that inhibit tubulin polymerization with high efficacy. For instance, certain derivatives have been shown to inhibit tubulin assembly with IC50 values in the low micromolar range (1.0–2.0 μM). mdpi.com Studies comparing methoxy-substituted 2-phenylindoles revealed that these compounds were often more effective at inhibiting tubulin polymerization and cell growth than their hydroxy counterparts. nih.gov For example, the derivative 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole was identified as a highly active compound, with an IC50 value of 1.5 µM for tubulin polymerization inhibition. nih.gov This disruption of microtubule assembly leads to the degradation of the cytoskeleton in a manner similar to that of colchicine (B1669291). nih.gov

Inhibition of Tubulin Polymerization by 2-Phenylindole Derivatives

| Compound | Tubulin Polymerization IC50 (µM) | Reference |

|---|---|---|

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | 1.5 | nih.gov |

| Representative 2-phenylindole derivatives | 1.0 - 2.0 | mdpi.com |

| (+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline | 3.1 ± 0.4 | nih.gov |

| (+)-6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline | 11 ± 0.4 | nih.gov |

| Colchicine (Reference) | 2.1 ± 0.1 | nih.gov |

The inhibitory effect of this compound derivatives on tubulin polymerization is achieved through their interaction with a specific binding pocket on the tubulin heterodimer. nih.gov Extensive research, including preliminary binding studies and molecular modeling, has shown that these compounds bind to the colchicine site on β-tubulin. nih.govnih.govnih.gov The colchicine binding site is a well-characterized pocket located at the interface between α- and β-tubulin. nih.govmdpi.com Inhibitors that bind to this site (Colchicine Binding Site Inhibitors or CBSIs) prevent the curvature of the tubulin dimer that is necessary for its incorporation into microtubules, thereby inhibiting microtubule formation. nih.govnih.gov

The binding of 2-phenylindole derivatives to this site can displace colchicine, confirming their interaction with the same pocket. nih.gov For example, active hydroxy-substituted indolo[2,1-alpha]isoquinolines, which are structurally related to 2-phenylindoles, were able to displace 40-70% of radiolabeled colchicine from its binding site. nih.gov This interaction is believed to be the core mechanism responsible for their potent antimitotic and cytostatic activities. nih.gov

Consistent with their ability to inhibit tubulin polymerization, this compound and its derivatives exhibit potent cytotoxic effects across a range of human cancer cell lines. nih.govnih.gov Their antiproliferative activity has been demonstrated in various tumor types, including breast cancer and multi-drug resistant (MDR) cell lines. nih.govnih.gov

Studies have reported IC50 values in the nanomolar range for some of the most active derivatives, indicating high potency. nih.gov For instance, the compound 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole showed an IC50 value of 35 nM for cell growth inhibition in human breast cancer cells. nih.gov In another study, a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives, which are structurally related to the 2-phenylindole scaffold and also target the colchicine binding site, exhibited extremely high cytotoxicity with GI50 values ranging from 1.5 to 1.7 nM against a panel of human tumor cell lines. researchgate.net The broad-spectrum cytotoxic activity underscores the potential of this class of compounds as anticancer agents.

Cytotoxic Activity of 2-Phenylindole Derivatives Against Cancer Cell Lines

| Compound/Derivative Series | Cell Line(s) | Activity Metric | Potency | Reference |

|---|---|---|---|---|

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231, MCF-7 (Human Breast Cancer) | IC50 | 35 nM | nih.gov |

| Methoxy-substituted 3-formyl-2-phenylindoles | MDA-MB 231, MCF-7 (Human Breast Cancer) | IC50 | Active to 35 nM | nih.gov |

| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivative (6d) | A549, KB, KBvin | GI50 | 1.5 - 1.7 nM | researchgate.net |

| 5-Amino-6-methoxy-2-aroylquinoline (87) | Various human cancer cell lines, including MDR line KB-vin10 | IC50 | 0.2 - 0.4 nM | nih.gov |

| Indole-based compounds (U2, U3) | MCF-7, MDA-MB-231, A549 | IC50 | Sub-micromolar | mdpi.com |

Beyond cell cycle arrest, the disruption of microtubule function by 2-phenylindole derivatives ultimately triggers programmed cell death, or apoptosis. nih.govmdpi.com Apoptosis is a highly regulated process characterized by distinct morphological features such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.govias.ac.in The induction of apoptosis is a key strategy for the efficacy of many anticancer drugs. ias.ac.in

Treatment of cancer cells with these compounds leads to the activation of apoptotic pathways. Evidence for apoptosis induction includes observations of fragmented and condensed chromatin after staining with dyes like Hoechst 33258 and the appearance of a sub-G1 peak in flow cytometry analysis, which is indicative of DNA fragmentation. nih.govnih.gov Some derivatives have been shown to induce apoptosis through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. mdpi.com

The execution phase of apoptosis is orchestrated by a family of cysteine proteases known as caspases. nih.gov Among these, caspase-3 is a key executioner caspase, responsible for cleaving numerous cellular substrates, which leads to the characteristic biochemical and morphological changes of apoptosis. nih.govnih.gov Apoptotic stimuli trigger a cascade of caspase activation, where initiator caspases (like caspase-8 and -9) cleave and activate effector caspases (like caspase-3). nih.gov

Derivatives of 2-phenylindole have been shown to induce apoptosis by modulating this caspase cascade. Studies have indicated that these compounds can lead to the activation of caspase-3. researchgate.net For example, certain chalcone (B49325) derivatives, which share mechanistic similarities, have been shown to activate caspase-3 and caspase-9, leading to apoptosis in leukemia cells. researchgate.net The activation of caspase-3 is a critical downstream event that confirms the commitment of the cell to undergo apoptosis following treatment with these tubulin-binding agents. nih.gov

Anticancer Activity

Inhibition of Cell Proliferation

Several derivatives of the indole (B1671886) scaffold have demonstrated significant antiproliferative activity against various human cancer cell lines. Research into 5-methoxyindole-isatin hybrids has identified compounds with potent activity. For instance, compounds 5o and 5w (isatin-indole hybrids) showed IC₅₀ values of 1.69 µM and 1.91 µM, respectively, against a panel of three human cancer cell lines, proving to be four to five times more potent than the reference drug sunitinib. nih.gov Further investigation into compound 5o revealed it induces cell cycle arrest in the G1 phase. nih.gov

Another study on a 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide derivative reported significant inhibition of A549 lung cancer cell proliferation with an IC₅₀ of 14.4 µg/mL. waocp.org This compound also inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC) with an IC₅₀ of 5.6 µg/mL, suggesting potential anti-angiogenic effects. waocp.org The table below summarizes the antiproliferative activities of selected indole derivatives.

Table 1: In Vitro Antiproliferative Activities of Selected Indole Derivatives

| Compound | Cell Line(s) | IC₅₀ Value | Source |

|---|---|---|---|

| Compound 5o (Isatin-indole hybrid) | 3 Human Cancer Cell Lines | 1.69 µM | nih.gov |

| Compound 5w (Isatin-indole hybrid) | 3 Human Cancer Cell Lines | 1.91 µM | nih.gov |

| 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | 14.4 µg/mL | waocp.org |

| 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC (Endothelial) | 5.6 µg/mL | waocp.org |

| Sunitinib (Reference Drug) | 3 Human Cancer Cell Lines | 8.11 µM | nih.gov |

Modulation of NF-κB Activation

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor complex that regulates genes involved in inflammation, immune responses, cell proliferation, and survival. nih.gov Dysregulation of the NF-κB signaling pathway is implicated in the pathology of numerous diseases, including cancer and chronic inflammatory disorders. nih.govfrontiersin.org The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. scbt.com Upon stimulation by cytokines or pathogens, the IκB kinase (IKK) complex is activated, leading to the degradation of IκB proteins and the translocation of NF-κB dimers to the nucleus to initiate gene transcription. scbt.commdpi.com While various natural compounds have been shown to modulate NF-κB signaling, specific studies on the direct effect of this compound or its derivatives on this pathway were not identified in the reviewed scientific literature.

Interaction with Estrogen Receptors

Estrogen receptors (ERα and ERβ) are ligand-activated transcription factors that mediate the effects of estrogens, playing key roles in cellular growth and differentiation. nih.gov The balance between ERα and ERβ activity is critical, and compounds that selectively modulate these receptors are of significant therapeutic interest. nih.gov Indole derivatives have been explored as potential estrogen receptor modulators. A study focused on an indole derivative, 3-{[2-chloro-1-(4-chlorobenzyl)-5-methoxy-6-methyl-1H-indol-3-yl]methylene}-5-hydroxy-6-methyl-1,3-dihydro-2H-indol-2-one (referred to as compound 3), which is structurally related to the this compound scaffold, demonstrated its interaction with ERβ. nih.gov Molecular docking studies confirmed the binding of this compound to ERβ. This interaction was shown to inhibit the growth of the human ovarian cancer cell line IGROV1, suggesting that the antiproliferative effects of this compound may be mediated through its activity at the estrogen receptor beta. nih.gov

Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in the development of many diseases. nih.gov The enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) are central to the inflammatory process, as they are responsible for the production of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov

Antimicrobial Activity

The search for new antimicrobial agents is a critical area of pharmaceutical research due to the rise of drug-resistant pathogens. Indole derivatives are recognized as an important class of compounds with promising antimicrobial activity against a variety of microorganisms. While direct studies on this compound were not found, research on structurally related compounds provides insight into the potential antimicrobial profile of this scaffold.

A study on 5,6-dimethoxynaphthalene-2-carboxylic acid , which shares the 5,6-dimethoxy substitution pattern, demonstrated in vitro antibacterial activity against several pathogenic bacteria. researchgate.net Another related class of compounds, 5,6-dihydrobenzo[a]carbazoles, which contain an indole-like core, has also shown good antibacterial activity, with the presence and position of substituents being critical for this effect. nih.gov The table below presents the minimum inhibitory concentration (MIC) values for selected compounds against various microorganisms, illustrating the antimicrobial potential of related chemical structures.

Table 2: Antimicrobial Activity of Selected Compounds

| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) | Source |

|---|---|---|---|

| NSC 610493 (Ciprofloxacin-related) | Staphylococcus aureus | 12.5 | mdpi.com |

| NSC 610493 (Ciprofloxacin-related) | MRSA | 12.5 | mdpi.com |

| 5,8-dihydroxy-1,4-naphthoquinone | Staphylococcus aureus | 1.2 | mdpi.com |

| 5,8-dihydroxy-1,4-naphthoquinone | Staphylococcus epidermidis | 4 | mdpi.com |

| 5,8-dihydroxy-1,4-naphthoquinone | Candida albicans | <0.6 | mdpi.com |

Antiviral Activity

Derivatives of the this compound scaffold have demonstrated notable antiviral properties against a variety of viruses. Research into related structures, such as 5,6-dimethoxyindan-1-one analogs, has provided evidence of potent and broad-spectrum antiviral efficacy.

One particular 5,6-dimethoxyindan-1-one analog demonstrated exceptionally high potency against the vaccinia virus, with an EC50 value of less than 0.05 µM in a primary assay. nih.gov This level of activity was approximately 232 times more potent than the standard antiviral drug Cidofovir, which had an EC50 of 11.59 µM. nih.gov While this specific compound showed more moderate activity in a secondary plaque reduction assay (EC50 >30.00 µM), the initial findings underscore the potential of the 5,6-dimethoxy substitution pattern in the development of new antiviral agents. nih.gov

Furthermore, a related thiophene (B33073) analog exhibited a broad spectrum of antiviral activity, showing good viral inhibition against several viruses, including Human papillomavirus, Measles virus, Rift Valley fever virus, Tacaribe virus, and Herpes simplex virus 1. nih.gov

Table 1: Antiviral Activity of a 5,6-Dimethoxyindan-1-one Analog

| Compound | Virus | Assay | EC50 (µM) | Reference |

|---|---|---|---|---|

| 5,6-dimethoxyindan-1-one analog (7) | Vaccinia virus | Primary Assay | <0.05 | nih.gov |

| 5,6-dimethoxyindan-1-one analog (7) | Vaccinia virus | Plaque Reduction Assay | >30.00 | nih.gov |

| Cidofovir (Standard) | Vaccinia virus | Primary Assay | 11.59 | nih.gov |

The RNA-dependent RNA polymerase (NS5B) of the Hepatitis C virus (HCV) is a critical enzyme for viral replication and a key target for antiviral drug development. Several indole derivatives have been investigated as inhibitors of this enzyme.

Molecular docking studies of indole derivatives containing a cyanide group have shown promising interactions with the NS5B polymerase. One such derivative, ligand 3A, exhibited a strong binding energy of -9.09 kJ/mol and a calculated inhibition constant (Ki) of 216.04 nM. thepharmajournal.com Another derivative, ligand 2A, also showed a high binding energy of -8.34 kJ/mol. thepharmajournal.com These computational findings suggest that indole-based structures can effectively bind to the allosteric sites of the NS5B enzyme, leading to its inhibition. thepharmajournal.com

In enzymatic assays, a benzimidazole-5-carboxamide derivative with a 5-indole-oxyacetic acid substituent (compound 1e) was identified as a potent inhibitor of NS5B polymerase, with an IC50 value of 19 nM. oup.com Another class of compounds, pyrazolobenzothiazine derivatives, also demonstrated inhibitory activity against NS5B. For instance, derivative 2a, featuring an N-1 m-chlorophenyl residue, had an IC50 of 4.3 µM, which was about five times more active than its parent compound. nih.gov Derivative 2b from the same series showed an IC50 of 7.9 µM against the polymerase. nih.gov

Table 2: Inhibition of Hepatitis C NS5B Polymerase by Indole and Related Derivatives

| Compound | Compound Class | Inhibition Parameter | Value | Reference |

|---|---|---|---|---|

| Ligand 3A | Indole derivative with cyanide group | Ki (calculated) | 216.04 nM | thepharmajournal.com |

| Compound 1e | Benzimidazole-5-carboxamide derivative | IC50 | 19 nM | oup.com |

| Derivative 2a | Pyrazolobenzothiazine derivative | IC50 | 4.3 µM | nih.gov |

| Derivative 2b | Pyrazolobenzothiazine derivative | IC50 | 7.9 µM | nih.gov |

Anticholinesterase Activity

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the management of neurodegenerative diseases such as Alzheimer's disease. Indole derivatives have been explored for their ability to inhibit these enzymes.

A study on novel indole amines revealed that compounds 24 and 25 exhibited significant acetylcholinesterase inhibition, with IC50 values of 4.66 µM and 4.28 µM, respectively. rsc.org These values are comparable to the standard drug galantamine, which has an IC50 of 4.15 µM. rsc.org Another study on 4,6-dimethoxyindole-based azine derivatives showed a maximum of 30–64% inhibition of acetylcholinesterase at a concentration of 200 µM, with the dimethoxy substituted compounds being the most effective inhibitors. nih.gov

Furthermore, N-alkyl isatins, which contain an indole core, have also been evaluated. Compound 4i was found to be a potent inhibitor of BChE with an IC50 of 3.77 µM and showed a 22-fold selectivity for BChE over AChE. nih.gov

Table 3: Anticholinesterase Activity of Indole Derivatives

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| Indole amine 24 | Acetylcholinesterase | 4.66 | rsc.org |

| Indole amine 25 | Acetylcholinesterase | 4.28 | rsc.org |

| N-alkyl isatin (B1672199) 4i | Butyrylcholinesterase | 3.77 | nih.gov |

| Galantamine (Standard) | Acetylcholinesterase | 4.15 | rsc.org |

Antidepressant Activity

The central nervous system effects of indole derivatives have been a subject of extensive research, with a particular focus on their potential as antidepressant agents. The structural similarity of the indole nucleus to the neurotransmitter serotonin (B10506) has driven much of this investigation.

In preclinical studies using animal models of depression, such as the forced swim test (FST) and the tail suspension test (TST), 2-phenylindole derivatives have shown significant antidepressant-like effects. In one study, 1-ethyl acetate-2-phenylindole derivatives, specifically compounds 3d and 3e , were found to significantly reduce the immobility time of mice in the TST and enhance swimming frequency, comparable to the standard antidepressant drug fluoxetine (B1211875). researchgate.netrjptonline.org Another study highlighted that 2-phenylindole derivatives with hydrophobic substitutions on the phenyl ring, such as compounds 3p and 3s , demonstrated higher swimming frequencies in the FST, again comparable to fluoxetine at a 10mg/kg dose. ymerdigital.com

Further research on phenyliminoindolin-containing phenylacetamide derivatives identified compound 2b as having the most potent antidepressant activity in both the FST and TST, with its effects observed 30 minutes after treatment. nih.gov

Table 4: Antidepressant-like Activity of 2-Phenylindole Derivatives in Animal Models

| Compound | Animal Model | Effect | Comparison | Reference |

|---|---|---|---|---|

| 1-ethyl acetate-2-phenylindole 3d | Tail Suspension Test | Significant reduction in immobility | Comparable to Fluoxetine | researchgate.netrjptonline.org |

| 1-ethyl acetate-2-phenylindole 3e | Tail Suspension Test | Significant reduction in immobility | Comparable to Fluoxetine | researchgate.netrjptonline.org |

| 2-phenylindole derivative 3p | Forced Swim Test | Enhanced swimming frequency | Comparable to Fluoxetine (10mg/kg) | ymerdigital.com |

| 2-phenylindole derivative 3s | Forced Swim Test | Enhanced swimming frequency | Comparable to Fluoxetine (10mg/kg) | ymerdigital.com |

| Phenyliminoindolin derivative 2b | Forced Swim & Tail Suspension Test | Potent reduction in immobility | - | nih.gov |

Antioxidant Activity

Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds with the ability to scavenge free radicals are of significant therapeutic interest. The antioxidant potential of various indole derivatives has been evaluated through in vitro assays.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method for assessing antioxidant activity. In this assay, the IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. nih.gov

While specific DPPH assay data for this compound was not found, studies on related phenolic and flavonoid-rich extracts provide a basis for understanding the antioxidant potential of such structures. For example, the ethanol (B145695) extract of Anogeissus leiocarpus stem bark, rich in phenolics, demonstrated a low IC50 value of 104.74 µg/mL in the DPPH assay, indicating significant antioxidant capacity. nih.gov Similarly, various Schiff bases of 2,4,6-trichlorophenylhydrazine (B147635) have shown IC50 values ranging from 4.05 to 369.30 µM, with several compounds exhibiting superior activity to the standard n-propylgallate (IC50 = 30.12 µM). science.gov

Table 5: DPPH Radical Scavenging Activity of Structurally Related Compounds

| Compound/Extract | IC50 Value | Reference |

|---|---|---|

| Ethanol Extract of Anogeissus leiocarpus | 104.74 µg/mL | nih.gov |

| Schiff base derivative 17 | 4.05 ± 0.06 µM | science.gov |

| n-propylgallate (Standard) | 30.12 ± 0.27 µM | science.gov |

Antitubercular Activity

Tuberculosis remains a major global health challenge, necessitating the discovery of new and effective therapeutic agents. N-phenylindole derivatives have emerged as a promising class of compounds with significant activity against Mycobacterium tuberculosis (Mtb).

Structure-activity relationship (SAR) studies on a series of thirty-six N-phenylindole derivatives led to the identification of highly potent compounds against the Mtb H37Rv strain. Notably, compound 45 and compound 58 displayed potent activity with Minimum Inhibitory Concentration (MIC) values of 0.0625 µg/mL and 0.125 µg/mL, respectively. nih.govnih.govresearchgate.net The introduction of hydrophobic groups at the para-position of the N-phenyl ring of the indole, such as phenyl, piperidyl, i-propyl, t-butyl, and Br, resulted in compounds with considerable anti-TB activity, with MIC values in the range of 0.125–0.0625 µg/mL. nih.gov

In another study, rimantadine-derived indole derivatives 8f and 8g showed potent in vitro anti-TB activities with MIC values of 0.62 µM and 0.32 µM, respectively. rsc.org These compounds also demonstrated minimal cytotoxicity against healthy mammalian cells, indicating a favorable selectivity index. rsc.org

Table 6: Antitubercular Activity of N-Phenylindole Derivatives against Mtb H37Rv

| Compound | MIC (µg/mL) | Reference |

|---|---|---|

| N-phenylindole derivative 45 | 0.0625 | nih.govnih.govresearchgate.net |

| N-phenylindole derivative 58 | 0.125 | nih.govnih.govresearchgate.net |

| Rimantadine-indole derivative 8f | 0.62 (µM) | rsc.org |

| Rimantadine-indole derivative 8g | 0.32 (µM) | rsc.org |

| N-phenylindole derivative 18 | 2 | nih.gov |

| N-phenylindole derivative 24 | 4 | nih.gov |

| N-phenylindole derivative 25 | 8 | nih.gov |

Sigma Receptor Ligand Activity

Sigma receptors, classified into sigma-1 and sigma-2 subtypes, are involved in various cellular functions and are considered therapeutic targets for neurological disorders and cancer. Indole-based structures have been instrumental in the development of selective sigma receptor ligands.

A series of novel indole-based analogues have been synthesized and evaluated for their binding affinities to sigma receptors. One such compound, 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (9f ), displayed a high affinity for the sigma-2 receptor with a Ki of 7.45 nM and a weak affinity for the sigma-1 receptor (Ki = 2948 nM), resulting in an excellent selectivity ratio (σ1/σ2) of 395. nih.gov

Another derivative, the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivative 4c , also exhibited a high affinity for the sigma-2 receptor (Ki = 3.66 nM) with a good selectivity of 38. nih.gov Furthermore, the combination of a 5,6-dimethoxyisoindoline (B56020) scaffold with an N-(4-fluorophenyl)indole moiety in compound 1b resulted in moderate affinity (Ki(σ2) = 48.4–68 nM) and increased selectivity (Ki(σ1)/Ki(σ2) = 4.8–10.7) for the sigma-2 receptor. rsc.orgrsc.org

Table 7: Sigma-2 Receptor Binding Affinity of Indole Derivatives

| Compound | Sigma-2 Ki (nM) | Sigma-1 Ki (nM) | Selectivity (σ1/σ2) | Reference |

|---|---|---|---|---|

| 9f | 7.45 | 2948 | 395 | nih.gov |

| 4c | 3.66 | - | 38 | nih.gov |

| 1b | 48.4 - 68 | - | 4.8 - 10.7 | rsc.orgrsc.org |

| Siramesine | 3.08 | - | 1.52 | rsc.org |

Sigma-1 and Sigma-2 Receptor Affinity and Selectivity

Sigma receptors, classified as sigma-1 (σ1R) and sigma-2 (σ2R), are unique chaperone proteins involved in various cellular functions and are considered therapeutic targets for conditions like cancer and neurodegenerative diseases. sigmaaldrich.comrsc.orgnih.gov The sigma-2 receptor, in particular, is found in high densities in proliferating tumor cells, making it a target for cancer diagnosis and therapy. sigmaaldrich.comnih.gov

Derivatives of this compound have shown notable affinity and selectivity for sigma receptors. The dimethoxy substitution pattern is a key feature in several potent sigma receptor ligands. For instance, compounds incorporating a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety, a structure related to the dimethoxyindole scaffold, have demonstrated high affinity for the sigma-2 receptor. nih.govsci-hub.se One such derivative, 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, displayed a high affinity for the σ2 receptor with a Ki value of 3.66 nM and a selectivity ratio (σ1/σ2) of 38. nih.gov Another study highlighted that a 5,6-dimethoxyisoindoline moiety is a promising group for targeting σ2 receptors. rsc.org

The affinity of these compounds is typically determined through in vitro radioligand binding assays. nih.govnih.gov These assays measure the ability of the test compound to displace a known radiolabeled ligand from the receptor, allowing for the calculation of the inhibitory constant (Ki), a measure of binding affinity.

| Compound/Derivative | Receptor | Affinity (Ki, nM) | Selectivity (σ1/σ2 Ratio) |

| 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (Compound 4c) nih.gov | σ1 | 139 | 38 |

| σ2 | 3.66 | ||

| 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (Compound 9f) nih.gov | σ1 | 1730 | 395 |

| σ2 | 4.38 | ||

| N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(4-fluorophenyl)-1H-indole-5-carboxamide (Compound 1a) rsc.org | σ1 | 529 | 10.8 |

| σ2 | 49.2 | ||

| N-(4-(5,6-dimethoxyisoindolin-2-yl)butyl)-2-(4-fluorophenyl)-1H-indole-5-carboxamide (Compound 1b) rsc.org | σ1 | 465 | 11.2 |

| σ2 | 41.5 |

Mechanisms of Action (Cellular and Molecular Levels)

The biological effects of this compound and its derivatives are exerted through various mechanisms at the cellular and molecular levels, including direct interaction with biological macromolecules and modulation of critical signaling pathways.

Interaction with Biological Targets

Indole-based compounds are known to interact with a wide array of biological targets, which is the basis for their therapeutic potential. mdpi.comnih.gov The primary targets include proteins such as enzymes and receptors, as well as nucleic acids like DNA. nih.gov For derivatives of this compound, key targets that have been identified include tubulin, DNA, and specific enzymes involved in disease processes. mdpi.comnih.govmdpi.com The interaction with these targets can lead to the disruption of essential cellular processes, such as cell division and gene expression, ultimately resulting in the observed pharmacological activity. mdpi.comnih.gov

Disruption of Microtubule Assembly

Microtubules are dynamic protein polymers, primarily composed of α,β-tubulin heterodimers, that are essential for cell division, intracellular transport, and maintenance of cell shape. nih.gov Interfering with microtubule dynamics is a well-established strategy in cancer therapy. nih.gov Many indole derivatives have been identified as potent tubulin polymerization inhibitors. nih.govnih.govtandfonline.com These compounds can bind to tubulin, often at the colchicine binding site, and prevent its assembly into microtubules. mdpi.comnih.gov This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase, preventing cell division and ultimately inducing apoptosis (programmed cell death) in cancer cells. nih.gov The 2-phenylindole scaffold is a key structural feature for this activity, and modifications, including methoxy (B1213986) substitutions on the indole ring, can modulate the potency of these compounds as microtubule-disrupting agents. nih.gov

DNA Binding and Intercalation (General Indole Derivatives)

The planar structure of the indole ring allows these molecules to interact with DNA. nih.gov This interaction can occur through several modes, including intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, and groove binding, where it fits into the minor or major grooves of the DNA. mdpi.comresearchgate.netnih.gov Such interactions can interfere with DNA replication and transcription, contributing to the cytotoxic effects of these compounds. nih.gov Spectroscopic techniques, such as UV-visible absorption and fluorescence spectroscopy, are commonly used to study the binding of indole derivatives to DNA. nih.govmdpi.com Changes in the spectral properties of the compound upon addition of DNA, such as hypochromism or shifts in wavelength, can confirm the interaction and provide insights into the binding mode. nih.govnih.gov The presence of side chains and substituent groups on the indole ring can significantly influence the DNA binding affinity and mode of interaction. researchgate.net

Inhibition of Key Enzymes (e.g., NS5B polymerase, cholinesterases, FTase)

Derivatives of the indole scaffold have been developed as inhibitors of various enzymes critical to disease pathogenesis.

NS5B polymerase: The hepatitis C virus (HCV) NS5B protein is an RNA-dependent RNA polymerase essential for viral replication. uw.edupatsnap.com It is a prime target for direct-acting antiviral drugs. nih.gov Novel macrocyclic inhibitors incorporating an indole core have been designed to target the "finger-loop" allosteric site of the NS5B polymerase, leading to potent anti-HCV activity. daneshyari.comwikipedia.org

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. wikipedia.org Inhibitors of these enzymes are used in the treatment of Alzheimer's disease to improve cholinergic neurotransmission. nih.govmdpi.com Analogues of phenyl-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenylmethanone, which are structurally related to dimethoxyindoles, have shown moderate to significant AChE-inhibitory effects. nih.govnih.gov The presence of methoxy groups on the phenyl ring was found to be important for the inhibitory activity. nih.gov

Farnesyltransferase (FTase): FTase is an enzyme that catalyzes the addition of a farnesyl group to proteins, a process crucial for the function of proteins like Ras, which is often hyperactive in cancer. wikipedia.orgmedchemexpress.com FTase inhibitors (FTIs) are a class of experimental anticancer drugs. wikipedia.orgnih.gov While many FTIs have been developed, the anti-proliferative action of some FTIs is thought to depend on blocking the farnesylation of other proteins, such as Rheb (Ras homologue enriched in brain), which is a positive regulator of the mTOR signaling pathway. nih.gov

| Enzyme Target | Compound Class/Derivative | Inhibitory Activity/Mechanism |

| NS5B Polymerase | Macrocyclic indole derivatives daneshyari.com | Allosteric inhibition by binding to the finger-loop site, disrupting viral RNA replication. |

| Acetylcholinesterase | Phenyl-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenylmethanone analogues nih.govnih.gov | Moderate to significant inhibition of AChE, with methoxy groups enhancing activity. |

| Farnesyltransferase | General Farnesyltransferase Inhibitors (FTIs) nih.gov | Inhibition of farnesylation of proteins like Ras and Rheb, disrupting signaling pathways. |

Modulation of Signaling Pathways

Beyond direct interactions with single molecular targets, this compound and its derivatives can modulate complex intracellular signaling pathways that control cell growth, proliferation, and survival. Indole-based compounds have been shown to affect several key pathways implicated in cancer and other diseases. mdpi.com For example, some 2-phenylindole derivatives have been found to act as potent inhibitors of the Hedgehog signaling pathway, which is aberrantly activated in several types of cancer. nih.gov Additionally, by inhibiting enzymes like farnesyltransferase, these compounds can indirectly affect downstream signaling cascades, such as the mTOR pathway, which is a central regulator of cell growth and metabolism. nih.gov The ability of indole derivatives to modulate the p53 tumor suppressor pathway has also been reported, further highlighting their multi-faceted mechanisms of action. mdpi.com

Structure-Activity Relationships (SAR) for this compound Derivatives

The biological activity of this compound derivatives is intricately linked to their chemical structure. Modifications to the methoxy groups, substitutions on the aromatic rings, and the introduction of linkers to create hybrid molecules all have a significant impact on potency and mechanism of action.

The methoxy groups on the indole ring are key determinants of the biological activity in 2-phenylindole derivatives. In the context of anticancer activity, particularly the inhibition of tubulin polymerization, the presence and position of methoxy substituents are critical. Studies comparing methoxy-substituted 2-phenylindoles to their corresponding hydroxy analogues have revealed that methoxylated compounds are often significantly more effective. nih.gov This suggests that the methoxy groups may enhance binding to the target protein, improve pharmacokinetic properties, or both.

Specifically, the methoxy group at the C-6 position of the indole nucleus has been identified as playing an important role in the growth inhibition of cancer cells. nih.gov For instance, in a series of 3-formyl-2-phenylindoles, the derivative 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole was found to be one of the most active compounds, with an IC50 value of 35 nM for cell growth inhibition and 1.5 µM for tubulin polymerization inhibition. nih.gov Furthermore, research on indolyl-pyridinyl-propenones has demonstrated that the location of the methoxy group on the indole ring can fundamentally alter the compound's mechanism of action. Shifting the methoxy group from the 5-position to the 6-position was observed to switch the biological activity from inducing a non-apoptotic cell death form known as methuosis to causing microtubule disruption. researchgate.net This highlights the nuanced role of methoxy substituent positioning in defining the pharmacological profile of these compounds.

Substituents on both the 2-phenyl ring and other positions of the indole core of this compound have a profound effect on biological activity. The nature of these substituents, including their electronic (electron-donating or electron-withdrawing) and steric properties, influences the molecule's interaction with its biological targets.

In the development of tubulin polymerization inhibitors, the 2-phenyl ring often serves as a key interaction domain. For many indole-based tubulin inhibitors, this phenyl ring mimics the trimethoxyphenyl (TMP) A-ring of combretastatin (B1194345) A-4, a well-known natural tubulin inhibitor. nih.govnih.gov The TMP moiety is a critical pharmacophoric element for binding to the colchicine site on tubulin. nih.gov Consequently, substitutions on the 2-phenyl ring of indole derivatives are often designed to replicate these interactions. For example, a 3,4,5-trimethoxyphenyl group at the 2-position of the indole is a common feature in potent tubulin inhibitors. nih.gov

Beyond the 2-phenyl ring, substitutions at other positions of the indole scaffold are also crucial for activity. For instance, in a series of 2-anilinopyridyl-linked oxindole (B195798) conjugates, which share structural similarities with 2-phenylindoles, various substitutions on the aniline (B41778) and oxindole rings were evaluated for their antiproliferative activity against several human cancer cell lines.

| Compound | R1 | R2 | HeLa | DU-145 | A549 | MCF-7 |

|---|---|---|---|---|---|---|

| 6h | H | 4-F | 1.83 ± 0.11 | 2.11 ± 0.14 | 2.54 ± 0.16 | 3.21 ± 0.21 |

| 6i | H | 4-Cl | 2.01 ± 0.13 | 2.32 ± 0.15 | 2.87 ± 0.19 | 3.54 ± 0.24 |

| 6j | H | 4-Br | 2.23 ± 0.15 | 2.56 ± 0.17 | 3.12 ± 0.21 | 3.87 ± 0.27 |

| 6r | 5-Cl | 4-F | 0.98 ± 0.06 | 1.12 ± 0.07 | 1.43 ± 0.09 | 1.89 ± 0.12 |

| 6y | 5-Br | 4-OCH3 | 1.54 ± 0.10 | 1.87 ± 0.12 | 2.13 ± 0.14 | 2.65 ± 0.18 |

Data sourced from a study on 2-anilinopyridyl linked oxindole conjugates as tubulin polymerization inhibitors. researchgate.net The table shows the half-maximal inhibitory concentration (IC50) in micromolar (µM) against four human cancer cell lines: HeLa (cervical cancer), DU-145 (prostate cancer), A549 (lung cancer), and MCF-7 (breast cancer). R1 represents the substituent on the oxindole ring, and R2 represents the substituent on the aniline ring.

The data indicates that halogen substitutions on both the oxindole (R1) and aniline (R2) rings influence the antiproliferative activity, with chloro- and fluoro-substitutions generally leading to potent compounds. researchgate.net

Molecular hybridization is a strategy used to design new compounds by combining two or more pharmacophores from different bioactive molecules into a single entity. nih.gov The pharmacophores are typically connected by a linker or spacer. The nature of this linker—its length, flexibility, and chemical composition—is a critical factor that can significantly affect the biological activity of the resulting hybrid compound. researchgate.net

In the context of indole-based compounds, various linkers have been employed to connect the indole scaffold to other pharmacophoric groups. For example, in the development of tubulin inhibitors, different heterocyclic rings have been used as linkers. A review of molecular hybrids targeting tubulin polymerization highlights the use of linkers such as 1,2,4-triazole, 1,2,3,4-tetrazole, and 1,2,3-triazole to connect different pharmacophoric moieties. nih.gov The choice of linker can influence how the hybrid molecule orients itself within the binding site of the target protein, thereby affecting its inhibitory potency. researchgate.net

The following table presents data on the tubulin polymerization inhibitory activity of hybrid compounds based on a 5-amino-1,2,4-triazole scaffold, which serves as a linker connecting a 3,4,5-trimethoxyphenyl moiety to another substituted phenyl ring.

| Compound | R | IC50 (µM) |

|---|---|---|

| IIa | 4-OCH3 | 9.4 |

| IIb | 4-F | 14.2 |

| IIc | 4-Cl | 12.8 |

| IId | 4-Br | 11.5 |

| IIe | 4-CH3 | 15.6 |

Data sourced from a study on 5-amino-1,2,4-triazole derivatives as tubulin polymerization inhibitors. nih.gov The table shows the half-maximal inhibitory concentration (IC50) in micromolar (µM) for the inhibition of tubulin polymerization. R represents the substituent on the N-phenyl ring.

Advanced Research Techniques and Methodologies

Computational Chemistry and Molecular Modeling

Computational methods serve as powerful predictive tools in drug discovery and molecular biology, allowing researchers to simulate interactions and predict activities before engaging in costly and time-consuming laboratory experiments.

Molecular Docking Studies with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walisongo.ac.idnih.gov This method is crucial for understanding the potential interaction between a ligand, such as 5,6-Dimethoxy-2-phenylindole, and a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the receptor and calculating the binding affinity, often expressed as a binding energy score. Lower binding energy values typically indicate a more stable and potentially more potent interaction. walisongo.ac.id

For a compound like this compound, docking studies would be performed against various protein targets known to be involved in disease pathways. For example, studies on other indole (B1671886) derivatives have explored their binding to targets like lanosterol (B1674476) 14α-demethylase, an important enzyme in fungi, or various kinases involved in cancer pathways. mdpi.com The results of such studies are often presented in a table format, comparing the binding energies of the test compound with a standard inhibitor.

Table 1: Hypothetical Molecular Docking Results for this compound This table is for illustrative purposes only, as specific data for this compound is not available.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) of this compound | Binding Energy (kcal/mol) of Standard Inhibitor | Key Interacting Residues |

|---|---|---|---|

| Protein Kinase A (e.g., 1ATP) | -8.5 | -9.2 (Staurosporine) | Val123, Ala145, Leu205 |

| COX-2 (e.g., 5KIR) | -7.9 | -8.8 (Celecoxib) | His90, Arg513, Val523 |

| Lanosterol 14α-demethylase (e.g., 5V5Z) | -9.1 | -9.5 (Ketoconazole) | Tyr132, His377, Met508 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov QSAR models are developed using a series of compounds with known activities to predict the activity of new, untested compounds. nih.gov

To perform a QSAR analysis on a series of indole derivatives including this compound, researchers would first calculate various molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). A statistical model is then built to correlate these descriptors with the measured biological activity (e.g., IC50 values). A robust QSAR model can guide the design of new derivatives with potentially enhanced potency. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. nih.gov For a ligand-protein complex predicted by molecular docking, an MD simulation can assess the stability of the interaction. nih.gov By simulating the movements of every atom in the system over a period of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or dissociates. nih.gov This technique offers a more dynamic and realistic view of the molecular interactions compared to the static picture provided by docking. nih.gov

Spectroscopic and Analytical Techniques for Biological Studies

These laboratory techniques are essential for observing the effects of a compound on cellular processes directly.

Fluorescence Microscopy for Cellular Imaging (e.g., DAPI staining)

Fluorescence microscopy is a vital tool for visualizing cellular components and processes. nih.gov It utilizes fluorescent molecules, or fluorophores, that absorb light at one wavelength and emit it at a longer wavelength. A well-known indole-containing compound used in this technique is 4′,6-diamidino-2-phenylindole (DAPI). DAPI is a blue-fluorescent DNA stain that binds strongly to A-T rich regions in the minor groove of DNA, and it is commonly used to stain the nuclei of fixed cells. researchgate.netnih.gov

If this compound were to be investigated for its fluorescent properties, it would be incubated with cells, and a fluorescence microscope would be used to observe its localization. Researchers would determine its excitation and emission spectra and assess whether it specifically stains certain organelles, such as the nucleus or mitochondria. This could reveal insights into its mechanism of action or its potential use as a cellular imaging agent.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of a large number of cells as they pass one by one through a laser beam. It is widely used to study apoptosis (programmed cell death) and the cell cycle.

To assess the effect of this compound on cell fate, cancer cells could be treated with the compound and then analyzed by flow cytometry.

Apoptosis Analysis: Cells can be stained with fluorescent markers like Annexin V (which detects early apoptotic cells) and propidium (B1200493) iodide (PI, which detects late apoptotic or necrotic cells). Flow cytometry can then quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells in the population.

Cell Cycle Analysis: Cells are treated with the compound, fixed, and stained with a DNA-binding dye like PI. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell. Flow cytometry can then determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if the compound causes cell cycle arrest at a specific phase.

Table 2: Illustrative Flow Cytometry Data for Cell Cycle Analysis This table is for illustrative purposes only, as specific data for this compound is not available.

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|

| Control (Untreated) | 65% | 20% | 15% |

| This compound (10 µM) | 40% | 15% | 45% |

This hypothetical data would suggest that the compound induces cell cycle arrest in the G2/M phase.

Western Blotting for Protein Expression

Western blotting is a fundamental technique used to detect and quantify specific proteins within a complex mixture, such as a cell or tissue lysate. bu.edunacalai.comthermofisher.com The process involves three main steps: separation of proteins by size via gel electrophoresis, transfer of the separated proteins to a solid membrane support, and specific detection of a target protein using antibodies. bu.edunih.gov

In a hypothetical study of this compound, researchers would first treat cells with the compound. After treatment, total protein would be extracted. nacalai.com These protein samples would be loaded onto a gel and separated by size. The proteins would then be transferred to a membrane, which is subsequently incubated with a primary antibody that specifically binds to the protein of interest (e.g., a protein involved in cell cycle or apoptosis). A secondary antibody, which is conjugated to an enzyme, is then used to bind to the primary antibody. bu.edu The addition of a chemiluminescent substrate allows the enzyme to produce light, which is captured by an imaging system. thermofisher.comlicorbio.com The intensity of the resulting band on the image corresponds to the amount of the target protein, allowing researchers to determine if this compound treatment increases or decreases the expression of specific proteins. nih.gov

Real-time PCR for Gene Expression

Real-time Polymerase Chain Reaction (RT-PCR), also known as quantitative PCR (qPCR), is a powerful technique for measuring the expression levels of specific genes. researchgate.netmdpi.com It allows for the detection and quantification of a targeted DNA molecule in real-time as the reaction progresses. researchgate.net

To assess the effect of this compound on gene expression, cells would be exposed to the compound. Following this, messenger RNA (mRNA) would be isolated from the cells and reverse-transcribed into complementary DNA (cDNA). This cDNA then serves as the template for the qPCR reaction. The reaction includes primers specific to the gene of interest and a fluorescent dye that binds to double-stranded DNA. As the PCR amplification proceeds, the fluorescence intensity increases proportionally to the amount of amplified DNA. bio-helix.comtakarabio.com By monitoring the fluorescence, scientists can determine the initial amount of mRNA for a specific gene, thereby quantifying changes in gene expression induced by the compound. mdpi.com

In Vitro Assays for Biological Activity

Cytotoxicity assays are essential tools for evaluating the effect of a compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used for this purpose. researchgate.netnih.gov

These assays rely on the metabolic activity of living cells. nih.gov In a typical experiment to test this compound, cancer cells would be seeded in microplate wells and treated with varying concentrations of the compound. In the MTT assay, the yellow tetrazolium salt is reduced by metabolically active cells to form a purple formazan (B1609692) product. nih.gov In the XTT assay, a similar reduction results in a water-soluble orange formazan product. researchgate.net The amount of colored formazan is directly proportional to the number of viable cells and can be quantified by measuring the absorbance with a spectrophotometer. A decrease in color intensity in treated cells compared to untreated controls would indicate the cytotoxic or anti-proliferative effects of this compound.

Enzyme inhibition assays are performed to determine whether a compound can interfere with the activity of a specific enzyme. Many drugs exert their effects by inhibiting enzymes involved in key physiological or pathological pathways. nih.gov

To investigate if this compound acts as an enzyme inhibitor, a specific target enzyme (e.g., a kinase or cyclooxygenase) would be selected. The assay would involve incubating the enzyme with its substrate, which the enzyme converts into a measurable product. This reaction would be run in the presence and absence of this compound. If the compound inhibits the enzyme, the rate of product formation will decrease. By testing a range of concentrations of the compound, researchers can determine its inhibitory potency, often expressed as the IC50 value—the concentration required to inhibit 50% of the enzyme's activity.

Receptor binding assays are used to measure the affinity of a ligand (in this case, this compound) for a specific receptor. frontiersin.org These assays are crucial in pharmacology for identifying compounds that may act as agonists or antagonists at a particular receptor.

A common method is the competitive binding assay, which uses a radiolabeled ligand known to bind to the receptor of interest. A preparation of the receptor (e.g., from cell membranes) is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound). If the test compound binds to the same site on the receptor, it will compete with the radiolabeled ligand, thereby reducing the amount of radioactivity bound to the receptor preparation. nih.gov The data are used to calculate the binding affinity (often expressed as Ki or IC50), which indicates how strongly the compound binds to the receptor.

Therapeutic Potential and Future Directions

5,6-Dimethoxy-2-phenylindole as a Lead Compound in Drug Development

A lead compound is a chemical entity that demonstrates pharmacological or biological activity and serves as a starting point for modification to improve potency, selectivity, and pharmacokinetic properties. The 2-phenylindole (B188600) core structure is a validated lead scaffold for various therapeutic targets. For instance, 2-phenylindole itself was identified as an inhibitor of nitric oxide (NO) production and the transcription factor NF-κB, both of which are crucial mediators in inflammation and cancer.

The specific compound, this compound, is valued as a versatile building block in organic synthesis for creating more complex molecules with potential therapeutic effects. Researchers utilize this compound to explore cellular mechanisms and signaling pathways, particularly in cancer research, where it may aid in understanding tumor growth and metastasis. The presence of the two methoxy (B1213986) groups on the benzene (B151609) ring of the indole (B1671886) core enhances its potential, making it an attractive candidate for developing new pharmaceuticals. The broader class of 2-phenylindole derivatives has shown significant potential as anti-inflammatory, antibacterial, antifungal, antiviral, and anti-proliferative agents.

Design and Synthesis of Novel Analogs with Enhanced Efficacy and Selectivity

A key strategy in drug discovery is the synthesis of analogs of a lead compound to establish structure-activity relationships (SAR) and optimize therapeutic properties. For the 2-phenylindole scaffold, modifications are commonly made at the indole nitrogen (N1), the 3-position of the indole ring, and on the 2-phenyl ring to enhance biological activity.

One study systematically modified the 2-phenylindole structure to develop more potent inhibitors of nitric oxide production and NF-κB. Starting with the basic 2-phenylindole and 2-phenylindole-3-carboxaldehyde, researchers generated a series of N-alkylated and 3-oxime derivatives. The results showed that adding a 3-carboxaldehyde oxime or a cyano group significantly increased inhibitory activity compared to the parent compound. For example, the 3-carboxaldehyde oxime derivative 5 and the 3-cyano derivative 7 exhibited the strongest activities against nitrite production.

| Compound | Modification | Nitrite Production IC₅₀ (μM) | NF-κB Inhibition IC₅₀ (μM) |

|---|---|---|---|

| 2-Phenylindole (Parent Compound) | - | 38.1 ± 1.8 | 25.4 ± 2.1 |

| Compound 5 | 3-Carboxaldehyde oxime substituent | 4.4 ± 0.5 | 6.9 ± 0.8 |

| Compound 7 | 3-Cyano substituent | 4.8 ± 0.4 | 8.5 ± 2.0 |

| Compound 10at | 6′-MeO-naphthalen-2′-yl at C2 | > 50 | 0.6 ± 0.2 |

In another area, indole-based compounds were designed as inhibitors of the anti-apoptotic protein Bcl-2, a key target in cancer therapy. A series of novel indole-based compounds (U1-U6) were synthesized and evaluated for their anticancer activity. The study found that specific substitutions were crucial for potent activity, with compounds U2 and U3 showing the highest efficacy against the MCF-7 breast cancer cell line.

| Compound | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | A549 (Lung Cancer) |

|---|---|---|---|

| U1 | 3.5 ± 0.04 | 6.8 ± 0.06 | 15.2 ± 0.11 |

| U2 | 0.19 ± 0.01 | 1.1 ± 0.01 | 2.5 ± 0.02 |

| U3 | 0.25 ± 0.01 | 1.5 ± 0.01 | 3.1 ± 0.03 |

| U4 | 4.8 ± 0.05 | 8.2 ± 0.07 | 18.5 ± 0.14 |

These examples demonstrate that rational design and synthesis of analogs based on the 2-phenylindole scaffold can lead to compounds with significantly enhanced potency and selectivity for specific biological targets.

Combination Therapies Involving this compound Derivatives

The development of combination therapies, where multiple drugs are used to target a disease through different mechanisms, is a cornerstone of modern medicine, particularly in oncology and infectious diseases. While research into this compound is still evolving, related studies on the broader 2-phenylindole class suggest potential for this approach. For instance, one study investigating the anti-tuberculosis (TB) activity of a 2-phenylindole derivative found that it exhibited synergistic activity when combined with other anti-TB drugs in an in vitro model, leading to a significant reduction in the bacterial load. This finding, while not specific to this compound, opens an avenue for future research into using its derivatives as part of combination regimens to enhance therapeutic efficacy or overcome drug resistance in various diseases.

Emerging Applications and Unexplored Biological Activities

While much of the focus on this compound and its relatives has been on their potential as anticancer and anti-inflammatory agents, emerging research points to a wider range of applications. Beyond pharmacology, this compound has garnered interest in materials science for its potential use in the development of organic light-emitting diodes (OLEDs) due to its favorable electronic properties. Furthermore, its intrinsic properties make it a candidate for developing fluorescent probes for imaging applications, which could help visualize biological processes in real time.

The indole scaffold is associated with a vast spectrum of biological activities that remain largely unexplored for this specific derivative. These include potential applications as:

Antiviral agents: Indole derivatives have been investigated for activity against viruses like dengue and chikungunya.

Neuroprotective agents: Some indole compounds are being explored for their potential in treating neurodegenerative conditions like Alzheimer's disease.

Antimicrobial agents: The indole core is a key pharmacophore in the development of new antibacterial and antifungal drugs to combat resistant pathogens.

Enzyme inhibitors: Indoles have been shown to inhibit a wide range of enzymes, suggesting their utility across many disease areas.

The diverse biological activities demonstrated by the broader indole family suggest that the therapeutic potential of this compound and its derivatives is far from fully realized.

Challenges and Opportunities in Indole-Based Drug Discovery

The journey of an indole-based compound from a laboratory hit to a clinical drug is fraught with challenges. A primary hurdle is achieving high selectivity for the intended biological target to minimize off-target effects. Furthermore, optimizing pharmacokinetic properties—such as absorption, distribution, metabolism, and excretion—is critical for ensuring that the compound reaches its target in the body at an effective concentration. Many promising indole derivatives fail during development due to poor bioavailability or metabolic instability.

Despite these challenges, the opportunities in indole-based drug discovery are immense. The indole nucleus is a versatile and privileged structure capable of interacting with a multitude of biological targets, making it a rich source for new drug candidates. The ability to readily modify the indole scaffold allows medicinal chemists to fine-tune its properties to meet specific therapeutic goals. The future of 2-phenylindole drug discovery may be significantly accelerated by integrating cutting-edge technologies. The use of artificial intelligence (AI) and computational modeling, for instance, can help in predicting the biological activities and pharmacokinetic properties of novel derivatives, streamlining the design and selection of the most promising candidates for synthesis and testing.

Q & A

Q. What are the recommended laboratory methods for synthesizing 5,6-Dimethoxy-2-phenylindole?

Synthesis typically involves multi-step organic reactions, such as methoxylation of indole precursors or Suzuki-Miyaura cross-coupling to introduce the phenyl group. For example, related dimethoxy-substituted compounds are synthesized using palladium-catalyzed coupling reactions under inert conditions . Purification often employs column chromatography, followed by recrystallization using solvents like ethanol or dichloromethane. Reaction yields can be optimized by adjusting catalyst loading (e.g., Pd(PPh₃)₄) and temperature gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm methoxy group positions and aromatic proton environments. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₆H₁₅NO₂, theoretical 253.11 g/mol) .

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally analogous dimethoxy-flavones .

Q. What safety protocols are essential when handling this compound?

- Engineering Controls : Use fume hoods or closed systems to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised for powder handling .

- Disposal : Follow hazardous waste regulations, including neutralization and incineration for organic residues .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity results in this compound studies?

- Statistical Reconciliation : Apply Student’s t-test or Fisher’s exact test to assess significance of outliers. For non-normal data, use non-parametric tests like Mann-Whitney U .

- Variable Control : Replicate experiments under standardized conditions (e.g., pH, temperature) to isolate confounding factors .

- Meta-Analysis : Compare results across studies using systematic reviews to identify methodological discrepancies (e.g., solvent polarity effects on solubility) .

Q. What strategies optimize reaction yields for this compound analogs?

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of methoxylated intermediates .

- Catalyst Tuning : Test palladium ligands (e.g., XPhos, SPhos) to improve cross-coupling efficiency .

- In Situ Monitoring : Use TLC or HPLC to track reaction progress and minimize byproduct formation .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Substituent Variation : Synthesize derivatives with altered methoxy positions or substituents (e.g., halogenation) to assess pharmacological activity shifts .

- Computational Modeling : Employ DFT calculations or molecular docking to predict binding affinities with target proteins (e.g., kinase inhibitors) .

- Pharmacokinetic Profiling : Measure logP values and metabolic stability in vitro to correlate structural features with bioavailability .

Key Physical Properties (Referenced Data)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.